molecular formula C9H20ClNO2 B12962398 (R)-2-Ethylbutyl 2-aminopropanoate hydrochloride CAS No. 2096981-79-0

(R)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Cat. No.: B12962398
CAS No.: 2096981-79-0
M. Wt: 209.71 g/mol
InChI Key: DEAGOVGXNPHPIJ-OGFXRTJISA-N
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Description

®-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a carboxylate ester, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethylbutyl 2-aminopropanoate hydrochloride typically involves the esterification of ®-2-aminopropanoic acid with 2-ethylbutanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of ®-2-Ethylbutyl 2-aminopropanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethylbutyl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base, such as triethylamine (TEA), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-2-Ethylbutyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Ethylbutyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2R)-2-aminopropanoate hydrochloride
  • ®-Isopropyl 2-aminopropanoate hydrochloride

Uniqueness

®-2-Ethylbutyl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the 2-ethylbutyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

2096981-79-0

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

2-ethylbutyl (2R)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m1./s1

InChI Key

DEAGOVGXNPHPIJ-OGFXRTJISA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@@H](C)N.Cl

Canonical SMILES

CCC(CC)COC(=O)C(C)N.Cl

Origin of Product

United States

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